molecular formula C17H24N4O2S3 B7796605 Biotin-C2-S-S-pyridine

Biotin-C2-S-S-pyridine

Cat. No.: B7796605
M. Wt: 412.6 g/mol
InChI Key: MAJOROISBURONW-UHFFFAOYSA-N
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Description

Biotin-C2-S-S-pyridine is a cleavable antibody-drug conjugate (ADC) linker. This compound is used in the synthesis of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells. The compound is characterized by its ability to be cleaved under specific conditions, making it a valuable tool in drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-C2-S-S-pyridine involves the formation of a biotinylated linker with a disulfide bond and a pyridine moiety. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Biotin-C2-S-S-pyridine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biotin-C2-S-S-pyridine has a wide range of applications in scientific research:

Mechanism of Action

Biotin-C2-S-S-pyridine functions as a cleavable linker in ADCs. The disulfide bond is cleaved in the reductive environment of cancer cells, releasing the cytotoxic drug. The biotin moiety facilitates the targeting of specific cells, while the pyridine moiety ensures stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-C2-S-S-pyridine is unique due to its cleavable disulfide bond, which allows for controlled release of drugs in targeted therapies. Its combination of biotin and pyridine moieties provides both targeting capability and chemical stability, making it a versatile tool in drug delivery systems .

Properties

IUPAC Name

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJOROISBURONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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